molecular formula C5H8Cl2O2 B11997112 2-(Dichloromethyl)-2-methyl-1,3-dioxolane CAS No. 22052-63-7

2-(Dichloromethyl)-2-methyl-1,3-dioxolane

Cat. No.: B11997112
CAS No.: 22052-63-7
M. Wt: 171.02 g/mol
InChI Key: OHXLAOJLJWLEIP-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dichloromethyl group and a methyl group attached to a 1,3-dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloromethyl)-2-methyl-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of dichloromethyl methyl ether with a suitable dioxolane precursor under controlled conditions. The reaction typically requires the presence of a catalyst such as titanium tetrachloride to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Dichloromethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.

    Substitution: The dichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted dioxolanes, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Dichloromethyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets. The dichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is crucial for its role in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dichloromethane: A simple chlorinated hydrocarbon with similar reactivity.

    Dichloromethyl methyl ether: Shares the dichloromethyl group but differs in its overall structure.

    1,3-Dioxolane: The parent compound without the dichloromethyl and methyl substitutions.

Uniqueness

2-(Dichloromethyl)-2-methyl-1,3-dioxolane is unique due to the presence of both the dichloromethyl and methyl groups on the dioxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

22052-63-7

Molecular Formula

C5H8Cl2O2

Molecular Weight

171.02 g/mol

IUPAC Name

2-(dichloromethyl)-2-methyl-1,3-dioxolane

InChI

InChI=1S/C5H8Cl2O2/c1-5(4(6)7)8-2-3-9-5/h4H,2-3H2,1H3

InChI Key

OHXLAOJLJWLEIP-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C(Cl)Cl

Origin of Product

United States

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